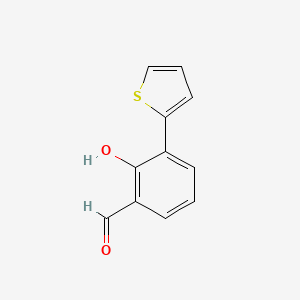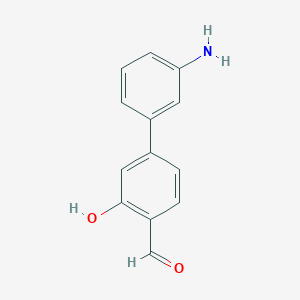
5-(3-Fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-2-formylphenol, 95% (5-FPF) is an aromatic compound that has been studied for its potential applications in various scientific fields. 5-FPF is a fluorinated derivative of phenol, which is an aromatic hydrocarbon that is widely used in organic synthesis. It is also a structural analog of 2-formylphenol, which is a natural product that has been studied for its potential applications in medicine and biochemistry. 5-FPF has been studied for its potential uses in organic synthesis, as a reagent in chemical reactions, and as a biological probe.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)-2-formylphenol, 95% has been studied for its potential applications in organic synthesis, as a reagent in chemical reactions, and as a biological probe. It has been used as a reagent in the synthesis of various organic compounds, including polyphenols, flavonoids, and terpenoids. It has also been used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and carbohydrates. 5-(3-Fluorophenyl)-2-formylphenol, 95% has been used to study the interactions between proteins and small molecules, and to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)-2-formylphenol, 95% is not fully understood. It is believed to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with nucleic acids and carbohydrates through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to interact with proteins and other biological molecules, and to bind to nucleic acids and carbohydrates. It has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized and purified. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is a relatively low-purity compound and can be difficult to obtain in large quantities.
Orientations Futures
The future directions for 5-(3-Fluorophenyl)-2-formylphenol, 95% are numerous. It could be used to study the interactions between proteins and small molecules, and to study the structure and function of proteins. It could also be used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and carbohydrates. In addition, it could be used to develop new antibiotics and other drugs. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and environmental pollutants.
Méthodes De Synthèse
5-(3-Fluorophenyl)-2-formylphenol, 95% can be synthesized from the reaction of 3-fluorophenol and formaldehyde. The reaction is carried out in an acidic medium, typically using sulfuric acid as a catalyst. This reaction produces a mixture of 5-(3-Fluorophenyl)-2-formylphenol, 95% and 2-formylphenol, which can be separated by column chromatography. The yield of the reaction can be increased by using a higher concentration of formaldehyde and a longer reaction time.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZCWCLAAXLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685037 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-formylphenol | |
CAS RN |
1262003-02-0 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














